2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one
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Overview
Description
2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its diverse chemical properties and applications in various fields of research.
Preparation Methods
The synthesis of 2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one involves multiple steps, typically starting with the formation of the bicyclo[3.3.1]nonane core. This can be achieved through multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one involves its interaction with specific molecular targets. The bromine atoms play a crucial role in these interactions, often participating in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one can be compared with other bicyclo[3.3.1]nonane derivatives, such as:
Bicyclo[3.3.1]nonane-2,6-dione: This compound has a similar core structure but lacks the bromine atoms, resulting in different chemical properties and reactivity.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: This derivative contains nitrogen atoms, which significantly alter its chemical behavior and applications.
The uniqueness of 2’,2’-Dibromospiro[bicyclo[33
Properties
CAS No. |
105826-15-1 |
---|---|
Molecular Formula |
C11H14Br2O |
Molecular Weight |
322.04 g/mol |
IUPAC Name |
1',1'-dibromospiro[bicyclo[3.3.1]nonane-7,2'-cyclopropane]-3-one |
InChI |
InChI=1S/C11H14Br2O/c12-11(13)6-10(11)4-7-1-8(5-10)3-9(14)2-7/h7-8H,1-6H2 |
InChI Key |
CKXHOEYXZJYQDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)CC1CC3(C2)CC3(Br)Br |
Origin of Product |
United States |
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